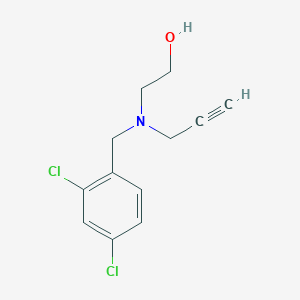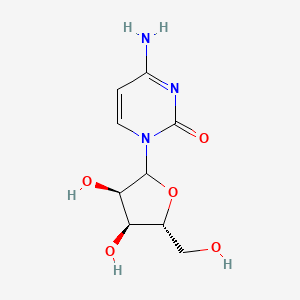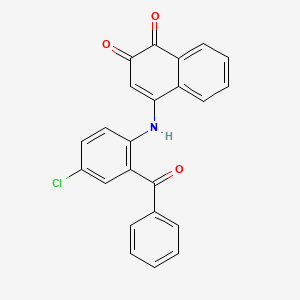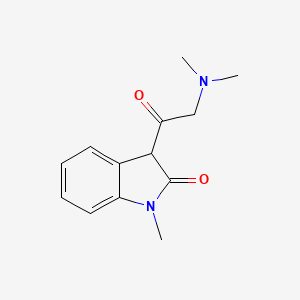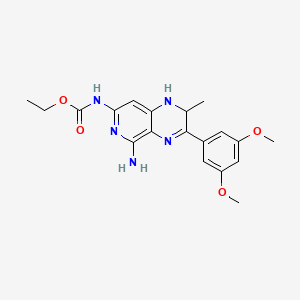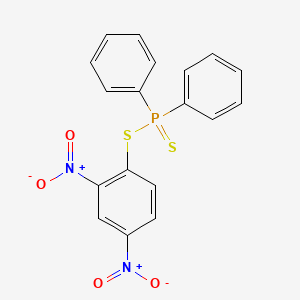
2,4-Dinitrophenyl diphenylphosphinodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl diphenylphosphinodithioate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring, along with a diphenylphosphinodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl diphenylphosphinodithioate typically involves the reaction of 2,4-dinitrophenol with diphenylphosphinodithioic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl diphenylphosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diamino derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dinitrophenyl diphenylphosphinodithioate has several scientific research applications, including:
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other specialized compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl diphenylphosphinodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of nitro groups and the diphenylphosphinodithioate moiety contribute to its reactivity and ability to modulate biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the diphenylphosphinodithioate moiety.
Diphenylphosphinodithioic acid: Shares the diphenylphosphinodithioate structure but without the dinitrophenyl groups.
Uniqueness
2,4-Dinitrophenyl diphenylphosphinodithioate is unique due to the combination of dinitrophenyl and diphenylphosphinodithioate functionalities, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
7659-22-5 |
|---|---|
Formule moléculaire |
C18H13N2O4PS2 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)sulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H13N2O4PS2/c21-19(22)14-11-12-18(17(13-14)20(23)24)27-25(26,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
Clé InChI |
SYVHTNABWLPMHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
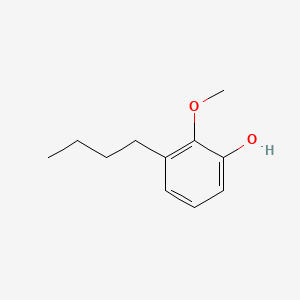

![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)


